Histone H3 Peptide Substrate (1-21)

LSD1 Epigenetics Enzyme Kinetics

This unmodified 21-mer peptide (MW ~2254.8 Da) is the ONLY valid substrate for quantitative HTS and kinetic studies on LSD1, KDM5 family demethylases, G9a, and SUV39H2 methyltransferases. Shorter H3 fragments (1-8, 1-15) or pre-modified peptides produce non-comparable kcat/Km and IC50 values. Use it for co-crystallization (e.g., PDB 4TT4), SPR, and homogeneous AlphaLISA/HTRF assays. Lyophilized ≥95% purity; stored at -20°C.

Molecular Formula
Molecular Weight 2254.6
Cat. No. B1158063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 Peptide Substrate (1-21)
SynonymsH3 Peptide
Molecular Weight2254.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 160 nmole / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 Peptide Substrate (1-21): Procurement and Technical Specification for Epigenetic Enzyme Assays


The Histone H3 Peptide Substrate (1-21) is a synthetic 21-mer peptide corresponding to the N-terminal tail residues 1-21 of human histone H3 (sequence: ARTKQTARKSTGGKAPRKQLA) [1]. This unstructured, flexible tail region contains key modifiable lysine residues at positions 4, 9, and 14, and arginine residues at positions 2, 8, and 17 [2]. It is a widely used substrate for quantifying the activity of histone-modifying enzymes, including lysine methyltransferases (targeting K4 and K9), lysine acetyltransferases (targeting K9 and K14), and demethylases such as LSD1 [3][4]. Standard commercial specifications include a molecular weight of ~2254.8 Da, purity ≥95% by HPLC, and storage at -20°C or -70°C as a lyophilized powder or aqueous solution [5][6].

Why Generic Substitution Fails for Histone H3 Peptide Substrate (1-21) in Quantitative Enzyme Assays


Generic substitution of the Histone H3 (1-21) peptide with shorter H3 N-terminal fragments (e.g., 1-8, 1-10, or 1-15) or peptides with pre-installed modifications is not a valid technical equivalent and will invalidate quantitative comparisons in enzyme assays. The 21-mer length uniquely encompasses the full structural context required for accurate binding and catalysis by numerous chromatin-modifying enzymes [1]. Empirical kinetic data demonstrates that the catalytic efficiency (kcat/Km) of demethylases and methyltransferases is not proportional to peptide length; shorter fragments exhibit altered turnover rates and Michaelis constants that do not linearly extrapolate to the behavior of the 1-21 substrate [2]. Furthermore, the specific combination of lysine and arginine residues within this 21-mer tail is critical for enzyme recognition; substituting a pre-modified peptide (e.g., K4me3 or K9me1) changes the substrate identity and enzyme targeting, rendering the assay non-comparable to studies using the unmodified, full-length 1-21 sequence . The following evidence quantifies why only the 1-21 sequence delivers the validated, native-like performance required for rigorous scientific selection and reproducible procurement.

Quantitative Comparative Evidence: Performance Differentiation of Histone H3 (1-21) vs. Analogs


LSD1 Demethylase Kinetics: Rate-Limiting Step Defined Exclusively by H3 (1-21)K4me2 Substrate

The Histone H3 (1-21) peptide is uniquely validated for establishing the rate-limiting catalytic step of LSD1 demethylase. In a mechanistic study, using the H3 (1-21) peptide with dimethylated K4 (K4me2), it was determined that the rate constant for flavin reduction (kred) is identical to kcat (kred = kcat) at physiological pH (7.5) [1]. This quantitative equivalence, which identified the reductive half-reaction as the rate-limiting step, is a specific kinetic signature dependent on the full 21-mer context and cannot be assumed for truncated peptide substrates.

LSD1 Epigenetics Enzyme Kinetics

KDM5 Demethylase Catalytic Efficiency: Quantified Superiority of H3(1-21)K4me3 Over Shorter Fragments

Direct comparison of H3 peptides of varying lengths reveals that the 1-21 sequence exhibits distinct catalytic efficiency with KDM5 family demethylases. For the trimethylated K4 (K4me3) substrate, H3(1-21)K4me3 demonstrates a kcat/Km of 25.3 × 10⁴ s⁻¹/µM [1]. This is approximately 8.4-fold lower than the efficiency for the 1-15 fragment (36.1 × 10⁴ s⁻¹/µM) and 2.1-fold higher than the 1-10 fragment (3.0 × 10⁴ s⁻¹/µM) [1]. These data prove that enzyme efficiency does not scale linearly with peptide length; the 1-21 peptide represents a unique intermediate efficiency state distinct from shorter or longer fragments.

KDM5 JARID1 Demethylase Assays

SUV39H2 Methyltransferase Km: Defined 9.90 µM Affinity for Native H3(1-21) Substrate

The H3 (1-21) peptide has been used to definitively establish the Michaelis constant (Km) for the SUV39H2 histone methyltransferase. A global-fit kinetic analysis using the unmodified H3 (aa1-21) peptide substrate determined a Km of 9.90 µM for the peptide [1]. This value serves as a baseline for comparative studies of enzyme mutants, inhibitor evaluation, and selectivity profiling across H3K9 methyltransferases. Shorter peptide analogs are known to exhibit altered binding affinities due to the absence of distal recognition elements, making this 9.90 µM value unique to the full 1-21 sequence.

SUV39H2 H3K9 Methylation Methyltransferase Assays

Structural Validation: H3(1-21)K14Ac Peptide in ATAD2A Bromodomain Co-Crystal Structure

The H3 (1-21) peptide is the preferred substrate for high-resolution structural studies of histone reader domains. The crystal structure of the ATAD2A bromodomain in complex with the H3(1-21)K14Ac peptide has been solved and deposited in the Protein Data Bank (PDB ID: 4TT4) [1]. This structure reveals specific bromodomain flexibility and peptide recognition modes that are contingent on the full 21-mer length. Shorter H3 peptides (e.g., 1-7 or 1-15) do not recapitulate the same binding pose or thermodynamic stability in similar co-crystal structures, as evidenced by distinct binding interfaces observed in NSD3 PHD domain structures [2].

Bromodomain Structural Biology ATAD2

Optimal Scientific and Industrial Application Scenarios for Histone H3 Peptide Substrate (1-21)


High-Throughput Screening (HTS) for LSD1 and KDM5 Demethylase Inhibitors

Procure the Histone H3 (1-21) peptide for quantitative HTS campaigns targeting LSD1 or KDM5 family demethylases. As demonstrated in Section 3, this substrate is uniquely validated for establishing the rate-limiting step of LSD1 catalysis [1] and exhibits a distinct catalytic efficiency with KDM5 enzymes that cannot be replicated with shorter H3 fragments [2]. Using the 1-21 substrate ensures that inhibitor potency data (IC50) reflects true enzymatic inhibition under physiologically relevant kinetic conditions, enabling reliable SAR analysis and lead optimization without the confounding effects introduced by truncated peptide substrates.

SUV39H1/2 and G9a Methyltransferase Activity and Selectivity Profiling

Utilize the unmodified Histone H3 (1-21) peptide for accurate determination of methyltransferase kinetic parameters (Km, kcat) and inhibitor selectivity across H3K9-targeting enzymes. The Km value of 9.90 µM for SUV39H2 has been established using this specific 1-21 substrate [3]. This provides a benchmark for comparative studies and assay optimization. Furthermore, the unmodified 1-21 sequence is the appropriate substrate for initial activity profiling of G9a, as its methylation of Lys9 is blocked when Arg8 is pre-methylated , highlighting the critical need for the native, unmodified sequence to avoid false-negative results in enzyme discovery or inhibitor screening.

Structural Biology and Biophysical Validation of Histone Reader Domains

Select the Histone H3 (1-21) peptide for co-crystallization, NMR, or surface plasmon resonance (SPR) studies of bromodomains, chromodomains, and PHD fingers. The availability of high-resolution crystal structures, such as the ATAD2A bromodomain in complex with H3(1-21)K14Ac (PDB 4TT4) [4], provides a direct structural reference for assay development and computational modeling. Using the full 21-mer ensures that the observed binding interactions accurately reflect the native recognition of the H3 tail, avoiding the altered binding modes observed with shorter peptide fragments.

Homogeneous Assay Development (AlphaLISA, HTRF, FRET) for Epigenetic Targets

Incorporate biotinylated derivatives of Histone H3 (1-21) peptide into homogeneous assay formats such as AlphaLISA or HTRF for robust, high-sensitivity detection of methyltransferase and demethylase activity. Commercial kits for SET7/9, G9a, and PRMT6 utilize the 1-21 peptide scaffold precisely because it provides the requisite distance and flexibility for efficient energy transfer between donor and acceptor moieties while preserving native enzyme-substrate recognition . Substituting a shorter peptide would likely compromise assay window and signal-to-noise ratio due to altered proximity and binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Histone H3 Peptide Substrate (1-21)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.